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Compound of Interest

Compound Name: BAY 1892005

Cat. No.: B10861678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY 1892005's performance in modulating p53

condensates against other alternatives, supported by experimental data and detailed protocols.

Introduction to p53 Condensates and Therapeutic
Targeting
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell

cycle arrest or apoptosis in response to cellular stress.[1] Recent research has highlighted that

p53 can undergo liquid-liquid phase separation (LLPS) to form dynamic, liquid-like structures

known as condensates.[2][3] These condensates are thought to be important for p53's function;

however, certain cancer-associated mutations in p53 can alter its phase separation properties,

leading to the formation of aberrant, non-functional aggregates.[2][4] This has opened up a new

avenue for therapeutic intervention, with small molecules being developed to specifically target

and modulate these p53 condensates.

BAY 1892005 is a novel small molecule identified as a modulator of mutant p53 condensation.

Unlike some other p53-targeting compounds that aim to reactivate mutant p53's transcriptional

functions, BAY 1892005 acts on the physical state of p53 condensates without causing this

reactivation. This guide delves into the specificity of BAY 1892005 for p53 condensates,

comparing its activity with other molecules and providing the necessary experimental

framework for its validation.
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Comparative Analysis of p53 Condensate
Modulators
Here, we compare BAY 1892005 with its analogue BAY 249716 and other small molecules

known to affect p53 function.
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Experimental Protocols
Detailed methodologies for key experiments to validate the specificity of BAY 1892005 for p53

condensates are provided below.

Live-Cell Imaging of p53 Condensate Dynamics
This protocol allows for the real-time visualization of the effect of BAY 1892005 on p53

condensates in living cells.

Materials:

Cancer cell line expressing fluorescently tagged p53 (e.g., tagRFP-p53)

Cell culture medium and supplements

Glass-bottom imaging dishes

Confocal microscope with live-cell imaging capabilities (environmental chamber to maintain

37°C and 5% CO2)

BAY 1892005 stock solution (in DMSO)

DMSO (vehicle control)

Procedure:

Seed cells expressing fluorescently tagged p53 onto glass-bottom imaging dishes and allow

them to adhere overnight.

The following day, replace the medium with fresh, pre-warmed imaging medium.

Place the dish on the microscope stage within the environmental chamber and allow the

cells to equilibrate.
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Identify cells with clear p53 condensates.

Acquire baseline images of the condensates before treatment.

Add BAY 1892005 to the desired final concentration (and an equivalent volume of DMSO to

a control dish).

Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for a duration of

1-2 hours.

Analyze the images to quantify changes in condensate number, size, and intensity over time.

In Vitro p53 Liquid-Liquid Phase Separation (LLPS)
Assay
This assay assesses the direct effect of BAY 1892005 on the formation of p53 condensates

from purified protein.

Materials:

Purified recombinant p53 protein (wild-type and mutants)

LLPS buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT)

Crowding agent (e.g., PEG-8000)

BAY 1892005 stock solution

Microscopy slides and coverslips

Fluorescence microscope

Procedure:

Prepare a solution of purified p53 in LLPS buffer.

Induce phase separation by adding a crowding agent (e.g., 10% w/v PEG-8000).
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Add BAY 1892005 or vehicle control to the p53/PEG mixture.

Incubate the mixture at room temperature for 15-30 minutes.

Pipette a small volume of the mixture onto a microscope slide and cover with a coverslip.

Image the sample using fluorescence or differential interference contrast (DIC) microscopy to

observe the formation and morphology of p53 condensates.

Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the fluidity of p53 condensates and how it is affected by BAY
1892005.

Materials:

Cells expressing fluorescently tagged p53 with condensates

Confocal microscope with FRAP capabilities

BAY 1892005

Procedure:

Prepare and treat cells with BAY 1892005 as described in the live-cell imaging protocol.

Identify a cell with a distinct p53 condensate.

Acquire a few pre-bleach images of the condensate.

Use a high-intensity laser to photobleach a region of interest (ROI) within the condensate.

Immediately begin acquiring a time-lapse series of images of the condensate at a low laser

intensity to monitor the recovery of fluorescence in the bleached area.

Measure the fluorescence intensity in the bleached ROI over time and calculate the mobile

fraction and the half-time of recovery.[15][16][17]
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Mass Spectrometry for Covalent Binding Analysis
This method confirms the covalent interaction between BAY 1892005 and p53.

Materials:

Purified p53 protein

BAY 1892005

Mass spectrometer (e.g., ESI-MS)

Incubation buffer

Procedure:

Incubate purified p53 protein with BAY 1892005 at a specific molar ratio for a defined period.

As a control, incubate p53 with the vehicle (DMSO).

Desalt the protein samples to remove excess compound and buffer components.

Analyze the protein samples by mass spectrometry to determine the mass of the intact

protein.

A mass shift corresponding to the molecular weight of BAY 1892005 will confirm covalent

binding.[18][19]

Immunofluorescence Staining for PML Nuclear Bodies
This experiment serves as a specificity control to ensure that BAY 1892005 does not disrupt

other nuclear condensates.

Materials:

Cells cultured on coverslips

BAY 1892005
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Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., Triton X-100 in PBS)

Blocking solution (e.g., BSA in PBS)

Primary antibody against PML

Fluorophore-conjugated secondary antibody

DAPI for nuclear counterstaining

Fluorescence microscope

Procedure:

Treat cells with BAY 1892005 or vehicle for the desired time.

Fix the cells with 4% PFA.[20][21]

Permeabilize the cells to allow antibody entry.

Block non-specific antibody binding sites.

Incubate with the primary anti-PML antibody.

Wash and incubate with the fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI.

Mount the coverslips and image the cells to visualize PML nuclear bodies.[20][22] Compare

the morphology and number of PML bodies in treated versus control cells.

Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of p53 condensate formation and

the differential effects of BAY 1892005.
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p53 Condensate Formation and Aggregation Pathway
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Caption: The p53 condensate formation and aggregation pathway.
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Differential Effect of BAY 1892005 on p53 Mutants
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Caption: Differential effect of BAY 1892005 on p53 mutants.

Conclusion
BAY 1892005 presents a targeted approach to modulating the aberrant condensation of mutant

p53, a hallmark of many cancers. Its specificity for p53 condensates, particularly its differential

effects on structural versus DNA-binding mutants, distinguishes it from other p53-targeting

small molecules that primarily focus on reactivating p53's transcriptional functions. The

experimental protocols outlined in this guide provide a robust framework for researchers to

validate the specificity and mechanism of action of BAY 1892005 and similar compounds.

Further investigation into the nuanced effects of such molecules on the biophysical properties

of p53 condensates will be crucial for the development of novel cancer therapies targeting the

phase separation of oncoproteins.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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